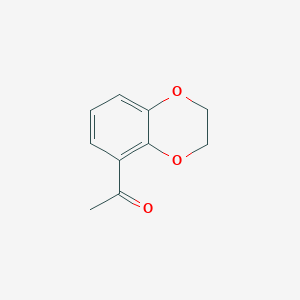

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone

Description

Contextualization within Dihydrobenzodioxin Chemistry

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan) substructure is a prominent chemical motif in medicinal chemistry. mdpi.com This scaffold is found in a variety of natural products, particularly lignans (B1203133), and is a core component of numerous synthetic compounds with a broad spectrum of biological activities. researchgate.netrsc.org

The versatility of the 1,4-benzodioxane (B1196944) scaffold has led to its extensive use in the design of molecules with diverse therapeutic potential. researchgate.netnih.gov Compounds containing this moiety have been investigated for anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties. researchgate.net Furthermore, they have been developed as agonists and antagonists for various neuronal receptors, including adrenergic, serotoninergic, and nicotinic receptors. nih.gov The unique three-dimensional structure and electronic properties imparted by the fused ring system allow these molecules to interact effectively with biological targets like enzymes and receptors. mdpi.com

Historical Development of Research Pertaining to the 1,4-Benzodioxin (B1211060) Scaffold

The exploration of the 1,4-benzodioxin scaffold has a rich history spanning several decades. nih.gov Its origins in chemical research are connected to the study of natural products, where the benzodioxane framework was identified as a key substructure in compounds like lignans. researchgate.net A significant milestone in its application to medicinal chemistry was the discovery of piperoxan (B1220614) in the 1930s, one of the first antihistaminic drugs, which featured the 1,4-benzodioxane core. researchgate.net

The synthetic chemistry of benzodioxins has also evolved over time. A common method for creating the dihydrobenzodioxin ring system involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a dihaloethane, such as 1,2-dibromoethane. nih.gov The introduction of substituents onto the aromatic ring, such as the ethanone (B97240) group in the title compound, is often achieved through electrophilic aromatic substitution reactions. A historically significant and widely used method for this purpose is the Friedel-Crafts acylation, first developed by Charles Friedel and James Mason Crafts in 1877. sigmaaldrich.comlibretexts.org This reaction typically uses an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst to attach an acyl group to an aromatic ring. sigmaaldrich.comorganic-chemistry.org

Significance of the Ethanone Moiety in Benzodioxin Derivatives

The ethanone (acetyl) group is a simple yet highly significant functional group in organic chemistry. When attached to the 1,4-benzodioxin scaffold, it creates an aryl ketone. This moiety serves several crucial roles.

First, the ketone's carbonyl group can participate in hydrogen bonding, which can be critical for the molecule's interaction with biological targets. Second, the ethanone group is a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups, making it a key intermediate in the synthesis of more complex derivatives. For example, the acetyl group can serve as a starting point for creating chalcones, which are known for their biological activities. nih.gov

The presence of the ethanone group also influences the electronic properties of the benzodioxin ring system. As a deactivating group, it affects the reactivity and regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org The synthesis of compounds like 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone is typically accomplished via Friedel-Crafts acylation of 1,4-benzodioxan, which provides a direct route to these valuable aryl ketone intermediates. sigmaaldrich.comorganic-chemistry.org

Overview of Research Trajectories for the Compound and its Structural Analogs

Current research involving this compound and its analogs is largely focused on the field of drug discovery and development. Scientists are actively exploring how modifications to this basic structure can lead to compounds with enhanced potency and selectivity for specific biological targets.

Key research trajectories include:

Synthesis of Analogs: Researchers synthesize a variety of structural analogs by introducing different substituents at various positions on the benzodioxin ring or by modifying the ethanone side chain. This systematic approach helps in understanding structure-activity relationships (SAR). For example, studies have shown that the position and nature of substituents on the benzodioxan ring are crucial for the inhibitory activity of certain enzyme inhibitors. nih.gov

Exploring Therapeutic Targets: Derivatives of the 1,4-benzodioxan scaffold are being evaluated for a wide range of therapeutic applications. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a close analog of the title compound, was identified as a lead for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy. nih.gov Other research has developed 1,4-benzodioxan-substituted chalcones as inhibitors of human monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov

Development of Novel Synthetic Methodologies: The ongoing interest in benzodioxin derivatives also drives research into new and more efficient synthetic methods to construct and functionalize this important heterocyclic scaffold.

The investigation of this compound and its relatives continues to be a fertile area of chemical research, promising new discoveries in both fundamental chemistry and applied medicinal science.

Data Tables

Table 1: Physicochemical Properties of 1-(2,3-Dihydro-1,4-benzodioxin-yl)-ethanone Isomers

| Property | This compound | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone alfa-chemical.comacmec.com.cn | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-ethanone nih.govappchemical.com |

| CAS Number | 19815-96-4 | 2879-20-1 | 1011-48-9 |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol | 178.18 g/mol | 178.18 g/mol |

| Synonyms | 5-Acetyl-1,4-benzodioxan | 6-Acetyl-1,4-benzodioxan; 3',4'-Ethylenedioxyacetophenone | 2-Acetyl-1,4-benzodioxan |

| Appearance | Data not readily available | Data not readily available | Data not readily available |

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-3-2-4-9-10(8)13-6-5-12-9/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNXMGUQSFTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 1 2,3 Dihydro 1,4 Benzodioxin 5 Yl Ethanone and Its Derivatives

Retrosynthetic Analysis of the 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgamazonaws.com For this compound, two primary retrosynthetic pathways can be envisioned.

The most straightforward disconnection is the carbon-carbon bond between the aromatic ring and the acetyl group. This approach, labeled Pathway A , points towards a Friedel-Crafts acylation reaction. The synthons generated are an acylium cation (CH₃CO⁺) and a nucleophilic 2,3-dihydro-1,4-benzodioxin aromatic ring. The corresponding synthetic equivalents would be an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), and 2,3-dihydro-1,4-benzodioxin.

A more fundamental approach, Pathway B , involves disconnecting the ether bonds of the dihydrobenzodioxin ring. This leads to catechol and a two-carbon electrophile with two leaving groups, such as 1,2-dihaloethane. The acetyl group is considered a substituent on the catechol starting material, suggesting that 3,4-dihydroxyacetophenone would be the precursor.

While Pathway B is viable, Pathway A is often preferred as it builds the core heterocyclic structure first and then introduces the desired functional group in a later step, which can be more efficient.

Electrophilic Acylation Routes to the Ethanone (B97240) Moiety

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction involves treating 2,3-dihydro-1,4-benzodioxin with an acylating agent in the presence of a Lewis acid catalyst. nih.gov

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com This electrophile attacks the electron-rich benzene (B151609) ring of the dihydrobenzodioxin moiety. The ether oxygens of the dihydrobenzodioxin ring are activating, ortho-, para-directing groups. Acylation typically occurs at the C-6 position (para to one of the ether oxygens), but substitution at the C-5 position (ortho) is also possible. Studies on related systems have shown that regioselective functionalization on the aromatic ring can be achieved under typical Friedel-Crafts conditions. acs.org

Common Lewis acids used include aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). nih.gov A stoichiometric amount of the catalyst is generally required because the product ketone forms a stable complex with the Lewis acid. wikipedia.orgorganic-chemistry.org The reaction is typically completed by an aqueous workup to decompose the complex and yield the desired aryl ketone.

| Catalyst | Acylating Agent | Solvent | Temperature | Yield (%) | Reference |

| AlCl₃ | Acetyl Chloride | CS₂ / Nitrobenzene | Room Temp. | Moderate to Good | General Procedure wikipedia.org |

| Zinc Oxide (ZnO) | Acetic Anhydride | Solvent-free | 120 °C | High | Related Acylations organic-chemistry.org |

| Cyanuric Chloride / AlCl₃ | Acetic Acid | 1,2-Dichloroethane | Reflux | Good | Acylation with Carboxylic Acids organic-chemistry.org |

| Methanesulfonic Acid | Acetic Acid | Graphite | 100 °C | High | Regioselective Acylation organic-chemistry.org |

This table presents representative conditions for Friedel-Crafts acylation on aromatic ethers, which are analogous to the substrate 2,3-dihydro-1,4-benzodioxin.

While Friedel-Crafts acylation is the most direct method, other electrophilic substitution reactions can be adapted to install the ethanone moiety or a precursor. For instance, a Vilsmeier-Haack reaction could introduce a formyl group (-CHO), which can then be converted to the acetyl group via methylation (e.g., with methylmagnesium bromide) followed by oxidation. However, for some unsubstituted 1,4-benzodioxins, reactions like the Vilsmeier-Haack reaction can lead to the formation of polymeric tars. thieme-connect.de

Greener alternatives to traditional Lewis acids are also being explored. The use of solid acid catalysts like zeolites or metal oxides (e.g., ZnO) can simplify product purification and reduce waste. organic-chemistry.org Additionally, strong Brønsted acids such as trifluoromethanesulfonic acid (TfOH) can catalyze the acylation of aromatic compounds with carboxylic acids, offering a metal-free alternative. mdpi.com

Modern and Sustainable Synthetic Innovations

Microwave-assisted organic synthesis has emerged as a valuable technology for accelerating chemical reactions. sphinxsai.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. rsc.org This is attributed to the efficient and uniform heating of the reaction mixture via dielectric heating. sphinxsai.com

This technology can be applied to several steps in the synthesis of this compound. For instance, Friedel-Crafts acylations have been successfully performed under microwave irradiation, often in solvent-free conditions or using solid supports, which simplifies the experimental setup and workup. jocpr.com Zinc-mediated Friedel-Crafts acylation under solvent-free microwave conditions has been reported as an efficient method for synthesizing aryl ketones. organic-chemistry.org

The cyclization step to form the dihydrobenzodioxin ring can also be accelerated. Microwave heating has been shown to be effective in synthesizing various N-heterocycles, and similar principles apply to O-heterocycles. rsc.org The rapid heating allows for faster reaction rates, potentially reducing the formation of side products that may occur during prolonged heating with conventional methods. ucl.ac.be A three-component reaction to form triazoles, for example, demonstrates the power of microwave assistance in complex syntheses. nih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted | Advantages of Microwave |

| Synthesis of Thiohydantoins | 2 hours (reflux) | 30 minutes | Reduced reaction time, cleaner reaction |

| Three-component Triazole Synthesis | 12-24 hours | 5-15 minutes | Drastic time reduction, in-situ generation of reagents |

| Acylation with Zinc | Several hours | 2-10 minutes | Solvent-free, rapid, high yield |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for analogous reactions, highlighting the potential benefits for the synthesis of the target compound.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules, offering high selectivity and mild reaction conditions. researchgate.netnih.gov In the context of 2,3-dihydro-1,4-benzodioxane derivatives, enzymatic methods have been successfully employed for the synthesis of chiral building blocks. Lipases, in particular, have demonstrated significant utility in the kinetic resolution of racemic mixtures, a critical step in the production of enantiomerically pure compounds. nih.gov

A notable example involves the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, a derivative of the core benzodioxane structure, using engineered Candida antarctica lipase (B570770) B (CALB). nih.govsemanticscholar.org Through the screening of CALB covariant residues, mutants with enhanced catalytic activity and enantioselectivity were identified. The A225F and A225F/T103A mutants were found to effectively catalyze the resolution of the substrate. semanticscholar.org

The efficiency of this enzymatic resolution was found to be highly dependent on reaction conditions such as temperature and the choice of co-solvent. Optimal results were achieved at 30°C with the addition of 20% n-butanol as a co-solvent. semanticscholar.org Under these conditions, a high enantiomeric excess of the substrate (e.e.s) of 97% and an E-value (enantiomeric ratio) of 278 were obtained at a substrate concentration of 50 mM. semanticscholar.org This demonstrates the potential of enzyme engineering and reaction optimization to develop highly efficient biocatalytic systems for the production of chiral 2,3-dihydro-1,4-benzodioxane derivatives.

| Co-solvent (20%) | Mutant | Conversion Rate (%) | Enantiomeric Excess of Substrate (e.e.s) |

|---|---|---|---|

| n-butanol | A225F | > 50 | > 0.9 |

| n-butanol | A225F/T103A | ~ 50 | 0.95 |

| DMSO | A225F/T103A | ~ 100 | ~ 0 |

| Acetonitrile (B52724) | A225F/T103A | ~ 100 | ~ 0 |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of renewable starting materials, solvent-free reaction conditions, and the reduction of waste. An innovative and greener synthesis pathway to benzodioxanes has been developed utilizing the reaction of glycerol (B35011) carbonate (GlyC) with catechol. rsc.org

This method offers several advantages from a green chemistry perspective. Both glycerol carbonate, derived from the biodiesel byproduct glycerol, and catechol are readily available. The reaction can be performed in the absence of a solvent, and it proceeds with high atom economy. In the presence of a basic catalyst such as sodium methoxide (NaOCH3), quantitative conversion of both reactants can be achieved in just one hour at 170°C, yielding up to 88% of 2-hydroxymethyl-1,4-benzodioxane (HMB), a key intermediate for the pharmaceutical industry. rsc.org

This approach not only provides a more sustainable route to benzodioxane derivatives but also highlights the potential of utilizing biorenewable feedstocks in the synthesis of valuable chemical entities.

Stereoselective Synthesis of Chiral Analogs (If applicable to derivatives)

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic methods is of paramount importance in medicinal chemistry. mdpi.com For derivatives of 2,3-dihydro-1,4-benzodioxine, the introduction of a chiral center necessitates the assignment of its configuration, which significantly influences the molecule's pharmacological properties. mdpi.com

A synthetic strategy to obtain chiral derivatives such as 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine has been reported. mdpi.com This multi-step synthesis starts from D-Mannitol diacetonide and involves the creation of a new chiral center. The final step involves the reaction of (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy with catechol in the presence of a base to form the 2,3-dihydro-1,4-benzodioxine ring system. mdpi.com

The resulting diastereomers can be separated, and their absolute configurations can be determined using techniques such as molecular modeling and 2D Nuclear Overhauser Effect NMR (NOESY). mdpi.com This allows for the synthesis of specific stereoisomers, which is crucial for the development of potent and selective therapeutic agents. mdpi.com The ability to control the stereochemistry at various positions of the 2,3-dihydro-1,4-benzodioxane scaffold is a critical aspect of modern synthetic organic chemistry.

Chemical Reactivity and Derivatization Pathways of the 1 2,3 Dihydro 1,4 Benzodioxin 5 Yl Ethanone Scaffold

Transformations Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, oxidation, reduction, and alpha-halogenation. These reactions provide pathways to a wide range of functionalized derivatives.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-ethanone is electrophilic in nature and is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is widely used for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. nih.gov

In a typical Claisen-Schmidt condensation, this compound reacts with a variety of substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding chalcone (B49325) derivatives. wikipedia.orggordon.edu These reactions are often carried out in an alcoholic solvent and proceed via an aldol (B89426) condensation mechanism.

Another important condensation reaction involving the ethanone group is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org This method is also employed for the synthesis of α,β-unsaturated ketones.

The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, can also be utilized to introduce an aminomethyl group at the α-position of the ketone. nih.govresearchgate.net This reaction leads to the formation of β-amino-ketones, known as Mannich bases, which are valuable synthetic intermediates. nih.gov

The Willgerodt-Kindler reaction provides a pathway to convert aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.org This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org The reaction proceeds through a series of intermediates, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.

Table 1: Examples of Condensation Reactions with this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Substituted Aromatic Aldehydes, NaOH | Chalcones |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds, Base | α,β-Unsaturated Ketones |

| Mannich Reaction | Formaldehyde, Secondary Amine | Mannich Bases (β-Amino-ketones) |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamides |

Oxidation and Reduction Chemistry of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.orgfishersci.co.uk Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride. libretexts.orgfishersci.co.uk The reduction of the ketone to an alcohol is a key step in the synthesis of many derivatives.

Conversely, while the ketone itself is resistant to further oxidation under normal conditions, the adjacent methylene group can be oxidized under specific conditions. However, direct oxidation of the ketone is not a common transformation for this scaffold.

Table 2: Common Reducing Agents for the Ketone Functionality

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanol |

Alpha-Halogenation Reactions and Subsequent Substitutions

The α-position of the ethanone group in this compound can be halogenated, typically brominated, to introduce a reactive handle for further synthetic modifications. The synthesis of α-bromoketones is a valuable transformation in organic synthesis. prepchem.com The resulting α-halo ketone is a versatile intermediate that can undergo various nucleophilic substitution reactions. For instance, reaction with amines can lead to the formation of α-amino ketones, and reaction with other nucleophiles can introduce a range of functional groups.

Aromatic Electrophilic Substitution on the Benzodioxin Ring

The benzodioxin ring system of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the activating and deactivating effects of the existing substituents on the aromatic ring.

Regioselective Functionalization Studies

The regioselectivity of electrophilic aromatic substitution on the benzodioxin ring is influenced by the directing effects of the ether oxygens and the acetyl group. The ether oxygens are ortho, para-directing and activating, while the acetyl group is meta-directing and deactivating. In a related compound, 2,3-dihydrobenzo[b] nih.govdioxine-5-carboxamide, nitration occurs at the 7-position, indicating that the position para to the ether oxygen and meta to the carbonyl group is favored. nih.gov This suggests that electrophilic substitution on this compound would likely also occur at the 7-position.

Halogenation Chemistry

The aromatic ring of the benzodioxin scaffold can be halogenated, typically with bromine, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is expected to follow the principles of electrophilic aromatic substitution, with the halogen atom being directed to the position most activated by the ring's substituents. Based on the directing effects of the ether and acetyl groups, bromination is anticipated to occur at the 7-position.

Modifications and Elaboration of the Dihydrobenzodioxin Ring

Ring-Opening and Ring-Closing Metathesis (If applicable)

Ring-Closing Metathesis (RCM) is a powerful technique for the formation of cyclic structures, including benzo-fused rings. While RCM is employed in the synthesis of 1,4-benzodioxin (B1211060) and related seven- or eight-membered ring systems from acyclic diene precursors, it is not a commonly reported pathway for the modification or elaboration of the pre-formed 2,3-dihydro-1,4-benzodioxin ring system in a compound like this compound. researchgate.netdrughunter.com The stability of the existing heterocyclic ring makes it an unsuitable substrate for ring-opening or subsequent ring-closing metathesis reactions under standard conditions. The primary application of RCM in this context is in the initial construction of the ring system rather than its post-synthetic modification. researchgate.net

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, offering a direct method to extend the conjugated π-system of the this compound scaffold. To utilize these reactions, the aromatic ring of the benzodioxin moiety must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf).

Prominent examples of these reactions include the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, and the Heck reaction, which couples an organohalide with an alkene. wikipedia.orgwikipedia.orglibretexts.org For instance, a halogenated derivative, such as 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)-ethanone, could be coupled with an arylboronic acid via the Suzuki reaction to synthesize a biaryl structure. organic-chemistry.org Similarly, a Heck reaction could introduce a vinyl group, further extending the electronic conjugation of the molecule. organic-chemistry.orgmdpi.com These reactions are indispensable in tailoring the electronic and photophysical properties of the core scaffold.

Table 1: Overview of Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Reagent | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃) | C(sp²)–C(sp²) |

| Heck Reaction | Organohalide/Triflate + Alkene | Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N) | C(sp²)–C(sp²) |

| Sonogashira Coupling | Organohalide/Triflate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, and a base (e.g., an amine) | C(sp²)–C(sp) |

Synthesis of Complex Heterocyclic Derivatives

The ethanone group is a key functional handle for building complex heterocyclic structures onto the dihydrobenzodioxin scaffold.

Chalcone Derivatization from the Ethanone

The methyl ketone of this compound can readily undergo base-catalyzed aldol condensation with various aromatic aldehydes in what is known as the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com This reaction yields chalcones, which are α,β-unsaturated ketones (1,3-diaryl-2-propen-1-ones). These compounds are important synthetic intermediates and possess a core structure found in many biologically active molecules. ijarsct.co.inresearchgate.net

The synthesis is typically carried out by stirring the ethanone with a substituted benzaldehyde (B42025) in a polar solvent like ethanol (B145695) in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). nih.govrsc.org The reaction proceeds through the formation of an enolate from the ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable chalcone product.

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

| This compound | Substituted Aromatic Aldehyde | KOH / Ethanol | (E)-1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-(aryl)prop-2-en-1-one |

Pyrimidine (B1678525) Synthesis from the Compound as a Precursor

Chalcones derived from this compound serve as excellent three-carbon synthons for the construction of six-membered heterocyclic rings, most notably pyrimidines. The α,β-unsaturated carbonyl system of the chalcone is susceptible to Michael addition followed by cyclocondensation with binucleophilic reagents.

The reaction of a 1,4-benzodioxin-containing chalcone with reagents such as urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions (e.g., ethanolic KOH) leads to the formation of dihydropyrimidinones, dihydropyrimidinethiones, or 2-aminopyrimidines, respectively. ijper.orgderpharmachemica.comderpharmachemica.comijres.orgimpactfactor.org Subsequent oxidation or tautomerization can lead to the fully aromatic pyrimidine ring. This synthetic route is a versatile and widely used method for accessing a diverse range of substituted pyrimidines. ijper.orgresearchgate.netresearchgate.net

Table 3: Pyrimidine Synthesis from Chalcone Precursors

| Chalcone Precursor | Reagent | Product Type |

| (E)-1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-(aryl)prop-2-en-1-one | Urea | Pyrimidin-2(1H)-one derivative |

| (E)-1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-(aryl)prop-2-en-1-one | Thiourea | Pyrimidine-2(1H)-thione derivative |

| (E)-1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-(aryl)prop-2-en-1-one | Guanidine | Pyrimidin-2-amine derivative |

Thiadiazole and Triazole Containing Adducts

The ethanone scaffold can also be elaborated into five-membered heterocyclic systems like thiadiazoles and triazoles.

Thiadiazole Synthesis: A common pathway to 1,3,4-thiadiazoles begins with the conversion of the ketone functionality of this compound into a thiosemicarbazone. connectjournals.com This is achieved by reacting the ketone with thiosemicarbazide (B42300) under acidic catalysis. The resulting thiosemicarbazone can then undergo oxidative cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.govnih.gov Various reagents, including acetic anhydride (B1165640) or iron(III) chloride, can be employed to effect this cyclization. nih.gov

Triazole Synthesis: The synthesis of 1,2,3-triazoles from the ethanone precursor often requires multi-step modification to install the necessary functionalities for cyclization. frontiersin.orgtijer.orgnih.gov A prominent method is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as "click chemistry," which involves the reaction between an azide (B81097) and a terminal alkyne. mdpi.com To apply this to the starting material, one could, for example, perform an α-bromination of the ethanone followed by nucleophilic substitution with sodium azide to introduce the azide moiety. The resulting α-azido ketone can then be reacted with a variety of alkynes to furnish 1,2,3-triazole derivatives.

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives incorporating the 1,4-benzodioxane (B1196944) scaffold is a significant pathway for creating compounds with diverse chemical properties. While direct derivatization of the ethanone group in this compound into a sulfonamide is not a commonly documented route, the literature provides extensive details on the synthesis of sulfonamides from structurally related 1,4-benzodioxane precursors, primarily through the use of an amine functional group.

The most prevalent and well-established method involves the reaction of an amino-substituted 2,3-dihydro-1,4-benzodioxane with various sulfonyl chlorides. researchgate.netfrontiersrj.comresearchgate.net This reaction, a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, is the cornerstone for creating the sulfonamide linkage (-SO₂NH-). frontiersrj.comresearchgate.net Specifically, 2,3-dihydro-1,4-benzodioxin-6-amine is a common starting material for these syntheses. researchgate.netscielo.brresearchgate.net

The general procedure involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a selected alkyl or aryl sulfonyl chloride in an aqueous alkaline medium, such as 10% aqueous sodium carbonate, at room temperature. scielo.br The reaction progress is typically monitored via thin-layer chromatography (TLC). Upon completion, the product is precipitated by adjusting the pH. scielo.br

An alternative pathway involves the reaction of 2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonyl chloride with various aryl amines to afford the corresponding N-aryl-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonamides. researchgate.net

The resulting N-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides are stable compounds that can be further derivatized. For instance, the hydrogen on the sulfonamide nitrogen can be substituted through reactions with electrophiles like benzyl (B1604629) chloride or ethyl iodide. researchgate.netresearchgate.net These subsequent N-alkylation or N-benzylation reactions are typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) using a strong base like lithium hydride or sodium hydride to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. researchgate.netscielo.brresearchgate.net

Detailed research findings on these synthetic pathways are summarized in the tables below, showcasing the reactants, conditions, and resulting derivative compounds.

Table 1: Synthesis of N-Substituted (2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides

| Starting Amine | Sulfonyl Chloride | Base/Solvent | Product | Ref |

|---|---|---|---|---|

| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | N-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)-4-methylbenzenesulfonamide | scielo.br |

| 2,3-dihydro-1,4-benzodioxin-6-amine | Benzenesulfonyl chloride | Aqueous Basic Medium | N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | researchgate.net |

Table 2: Further Derivatization of N-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides

| Starting Sulfonamide | Reagent | Base/Solvent | Product | Ref |

|---|---|---|---|---|

| N-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(substituted-phenyl)acetamides | LiH / DMF | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides | scielo.br |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | 2-Bromo-N-(substituted-phenyl)acetamides | LiH / DMF | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides | researchgate.net |

| N-alkyl/aryl-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides | Benzyl chloride | NaH / DMF | N-benzyl-N-alkyl/aryl-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides | researchgate.net |

| N-alkyl/aryl-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides | Ethyl iodide | NaH / DMF | N-ethyl-N-alkyl/aryl-(2,3-dihydrobenzo researchgate.netresearchgate.netdioxin-6-yl)sulfonamides | researchgate.net |

| N-aryl-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonamide | Benzyl chloride | LiH / DMF | N-benzyl-N-aryl-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine-6-sulfonamide | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 2,3 Dihydro 1,4 Benzodioxin 5 Yl Ethanone and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the 1,4-benzodioxin (B1211060) framework, NMR is crucial for confirming the substitution pattern on the benzene (B151609) ring and the conformation of the dihydrodioxin ring.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific data for the 5-yl ethanone (B97240) is scarce, extensive NMR studies have been conducted on its analogs. For instance, the structural isomer 2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide (an analog where the acetyl group is replaced by a carboxamide group at the 5-position) has been fully characterized. Its ¹H and ¹³C chemical shifts were assigned with the aid of 2D NMR experiments including ¹H-¹H COSY, HSQC, and HMBC to confirm the connectivity and substitution pattern. nih.gov

A detailed analysis has been performed on a chalcone (B49325) derivative of the 6-yl isomer, (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. The ¹H and ¹³C NMR data provide a clear picture of the molecule's electronic and structural properties. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one in CDCl₃ nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl CH₃ | - | - |

| Dioxin CH₂ | 4.14 (m, 4H) | 64.2 |

| Aromatic CH (dioxin side) | 7.23 (d, 1H) | 122.1 |

| Aromatic CH (dioxin side) | 7.21 (d, 1H) | 121.4 |

| Aromatic CH (dioxin side) | 6.93 (s, 1H) | 112.0 |

| Aromatic C (dioxin side) | - | 156.5 |

| Aromatic C (dioxin side) | - | 149.8 |

| Aromatic C (dioxin side) | - | 121.3 |

| C=O | - | 196.1 |

| α-CH | 7.01 (d, 1H) | 106.8 |

| β-CH | 7.71 (d, 1H) | 145.1 |

| Aromatic CH (chlorophenyl) | 7.92 (d, 2H) | 129.0 |

| Aromatic CH (chlorophenyl) | 7.62 (d, 2H) | 128.7 |

| Aromatic C (chlorophenyl) | - | 133.5 |

2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning quaternary carbons by observing correlations between protons and carbons over two to three bonds. For example, in analogs, correlations from the methylene (B1212753) protons of the dihydrodioxin ring to the aromatic carbons are key for confirming the ring fusion. nih.gov

Conformational Analysis via NMR Spectroscopic Data

The dihydrodioxin ring of the 1,4-benzodioxin moiety is not planar and typically adopts a half-chair conformation. This can be studied using NMR, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

In a study of a different analog, 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, 2D NOESY experiments were used to determine the spatial relationship between protons. mdpi.com Correlations between protons on the substituent and protons on the dihydrodioxin ring helped to establish the molecule's preferred conformation in solution. mdpi.com The conformation of the dihydrodioxin ring in the solid state for the chalcone analog was determined by X-ray crystallography to be closest to a half-chair, which is the expected low-energy conformation. nih.gov

Detailed Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.

For the chalcone derivative (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, the FT-IR spectrum shows characteristic absorption bands. nih.gov A strong band at 1655 cm⁻¹ is assigned to the C=O stretching vibration of the ketone group. The C=C stretching of the enone system is observed at 1575 cm⁻¹, and the aromatic C-H stretching vibrations are found in the range of 3156–2934 cm⁻¹. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one nih.gov

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3156–2934 | Aromatic C-H Stretch |

| 1655 | C=O Stretch (Ketone) |

While Raman spectra for this specific compound are not detailed in the provided sources, FT-Raman spectroscopy is a complementary technique. It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. nih.govwikipedia.org

For the parent compound, 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone, the expected molecular ion [M]⁺ peak would correspond to the exact mass of the C₁₀H₁₀O₃ formula. A key fragmentation pathway for acetyl-substituted aromatic compounds is the α-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺. chemguide.co.ukyoutube.com Another common fragmentation would be the loss of the entire acetyl group (•COCH₃) to give a fragment corresponding to the benzodioxin ring [M-43]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-(2,3-Dihydro-1,4-benzodioxin-yl)-ethanone

| Fragment Ion | Description |

|---|---|

| [C₁₀H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| [C₉H₇O₃]⁺ | Loss of methyl radical (•CH₃) from acetyl group |

HRMS analysis of 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide confirmed its molecular formula, with the calculated mass for [M+H]⁺ being 180.0655 and the found mass being 180.0634, validating its elemental composition. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not available, the structure of the analog (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been determined. nih.gov The analysis revealed that the molecule is largely planar, though slightly bent, with a dihedral angle of 8.31° between the chlorophenyl and dihydrobenzodioxine rings. The dihydrodioxin ring itself adopts a conformation closest to a half-chair. nih.gov

Conformational Preferences in the Crystalline State

The three-dimensional arrangement of atoms in a molecule, particularly in the rigid crystalline state, provides fundamental insights into its intrinsic electronic and steric properties. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this writing, extensive research on closely related 1,4-benzodioxane (B1196944) analogs allows for a robust prediction of its conformational behavior.

The core of the molecule's conformation is dictated by the 2,3-dihydro-1,4-benzodioxin ring system. This six-membered heterocyclic ring, fused to a benzene ring, is inherently non-planar. To minimize torsional strain, it adopts a puckered conformation. Detailed single-crystal X-ray diffraction studies on various derivatives consistently show that this ring system preferentially adopts a half-chair conformation.

A pertinent example is the chalcone derivative, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxin-6-yl)prop-2-en-1-one. Although the acetyl group is substituted at the 6-position in this analog, the fundamental geometry of the fused dihydrodioxine ring serves as an excellent model. The conformation of this ring was quantitatively described using Cremer–Pople puckering parameters, which confirmed it is closest to a half-chair. This puckering results in the C5 and C6 atoms (equivalent to C3 and C2 in the standard dioxin ring numbering) being displaced on opposite sides of the mean plane defined by the other atoms of the ring.

The specific parameters for this analog's dihydrodioxine ring are detailed in the table below, illustrating the degree of puckering and the specific nature of the half-chair conformation. It is anticipated that the dihydrodioxin ring in the title compound, this compound, would adopt a very similar half-chair conformation in the solid state. The orientation of the 5-acetyl group would be determined by the minimization of steric hindrance with the adjacent ring protons and the oxygen atom of the dioxin ring, likely being nearly coplanar with the benzene ring to maximize resonance stabilization.

| Parameter | Value | Description |

|---|---|---|

| Q | 0.466 (3) Å | Total puckering amplitude, indicating the extent of deviation from planarity. |

| θ | 51.2 (4)° | Angular parameters defining the specific shape of the pucker (e.g., chair, boat, twist-boat). The values are characteristic of a half-chair conformation. |

| φ | 282.6 (4)° |

Chiroptical Spectroscopic Techniques

The parent molecule, this compound, is achiral as it possesses a plane of symmetry that bisects the acetyl group and the benzene ring. However, chirality can be readily introduced into the 1,4-benzodioxane scaffold, most commonly by introducing one or more substituents at the C2 and/or C3 positions of the dihydrodioxin ring. Such chiral derivatives are prevalent in numerous biologically active natural products and synthetic compounds. eurekaselect.com The stereochemical elucidation of these chiral analogs relies heavily on chiroptical spectroscopic techniques.

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary techniques used for structural analysis are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. For chiral 1,4-benzodioxane derivatives, the electronic transitions associated with the aromatic chromophore are sensitive to the stereochemistry at the adjacent chiral centers. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a fingerprint of the molecule's absolute configuration and predominant conformation in solution. For instance, empirical rules, known as helicity rules, have been developed for related chromophoric systems like 2,3-dihydro-1-benzofurans. rsc.org These rules correlate the sign of the Cotton effect in the CD spectrum with the helicity (P or M) of the heterocyclic ring, allowing for the assignment of the absolute configuration of new derivatives based on their CD spectra. rsc.org

Advanced Techniques: Beyond conventional CD spectroscopy, other chiroptical methods offer deeper insights.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD is particularly powerful as it provides stereochemical information about the entire molecule, not just the regions near a chromophore. By comparing experimental VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined with high confidence.

Circularly Polarized Luminescence (CPL): For fluorescent chiral molecules, CPL measures the differential emission of left- and right-circularly polarized light from the excited state. rsc.org It serves as a valuable tool in the study of chiral molecular interactions and for the development of chiroptical sensors. rsc.org

The synthesis of enantiomerically enriched 1,4-benzodioxanes is an active area of research, with methods like enantioselective palladium-catalyzed reactions being developed to access these valuable chiral building blocks. nih.gov The characterization and confirmation of stereochemical integrity for the products of these syntheses would invariably rely on the application of the chiroptical techniques described above, often in conjunction with other methods like NMR spectroscopy and X-ray crystallography. mdpi.com

Theoretical and Computational Chemistry Studies of 1 2,3 Dihydro 1,4 Benzodioxin 5 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular electronic structure. These methods are used to predict molecular geometries, energies, and various other properties related to the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. bhu.ac.in This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

For 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-ethanone, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. A common combination of a functional, like B3LYP, and a basis set, such as 6-311G(d,p), is employed to achieve reliable results. bhu.ac.in The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. For instance, studies on related benzodioxane derivatives have determined the conformation of the dihydrodioxin ring, which often adopts a non-planar, half-chair conformation. nih.gov

Illustrative Data Table: Predicted Geometrical Parameters for this compound The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C-C (acetyl) | 1.51 Å | |

| C-O (dioxin) | 1.37 Å | |

| Bond Angle | C-C=O | 120.5° |

| O-C-C (dioxin) | 109.8° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(acetyl)=O | 180.0° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. euroasiajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For an aromatic ketone like this compound, the HOMO is typically localized over the electron-rich benzodioxin ring system, while the LUMO is often centered on the carbonyl group of the ethanone (B97240) moiety. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Interactive Data Table: Illustrative FMO Energies and Quantum Chemical Descriptors The following data is hypothetical and serves to illustrate the typical output of an FMO analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Global Hardness | η | (I - A) / 2 | 2.20 |

| Chemical Potential | µ | -(I + A) / 2 | -4.05 |

| Electrophilicity Index | ω | µ² / 2η | 3.73 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and assignment of experimental spectra. DFT calculations can accurately predict both NMR chemical shifts and vibrational frequencies.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Predicted ¹H and ¹³C NMR spectra can help confirm the molecular structure by comparing calculated shifts to those obtained experimentally. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. The calculation provides the wavenumbers and intensities of the fundamental vibrational modes of the molecule. This theoretical spectrum is crucial for assigning specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as C=O stretching, C-H bending, or aromatic ring vibrations. bhu.ac.in

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. mdpi.com

A key structural feature of the target molecule is the dihydrodioxin ring, which is not planar. Computational analysis can determine its preferred puckering, which is often a half-chair or a related twisted conformation. nih.gov Furthermore, the orientation of the acetyl group relative to the aromatic ring can be investigated. A potential energy surface (PES) scan is a common computational technique where the total energy of the molecule is calculated as a function of one or more dihedral angles. This mapping reveals the low-energy conformers (valleys on the surface) and the transition states that connect them (saddle points), providing a comprehensive picture of the molecule's flexibility. utdallas.edu

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. chemrxiv.org It is an essential tool for understanding and predicting a molecule's reactive behavior, particularly in non-covalent interactions. The MESP surface is color-coded to visualize the charge distribution: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). researchgate.net

For this compound, the MESP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction or hydrogen bonding. The oxygen atoms within the dihydrodioxin ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would show positive electrostatic potential.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction of a molecule with other chemical entities, such as a biological receptor or a solvent. A prominent example is molecular docking, which predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. semanticscholar.org

If this compound were being investigated as a potential biologically active agent, molecular docking studies could be performed to understand how it might interact with the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and provide an estimate of the binding affinity. This information is crucial in rational drug design and for understanding the molecule's potential mechanism of action at a molecular level. nih.gov

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is invaluable for screening virtual libraries of compounds against a specific biological target. For derivatives of 1,4-benzodioxan, molecular docking studies have explored their potential to interact with a variety of enzymes and receptors implicated in different diseases.

These studies have identified several potential biological targets for compounds containing the 1,4-benzodioxan scaffold. For instance, derivatives have been docked against bacterial enzymes, suggesting a possible role as antibacterial agents. One study identified Tyrosine-tRNA synthetase as a potential target for 1,4-benzodioxan derivatives containing a Schiff base, with strong binding energies suggesting inhibitory potential. researchgate.net Another key bacterial enzyme, β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis, has also been investigated as a target for 1,4-benzodioxane (B1196944) derivatives, with computational docking showing significant interactions within the active site. nih.gov

In the context of cancer therapy, the 1,4-benzodioxan moiety has been incorporated into molecules targeting telomerase, an enzyme often overexpressed in cancer cells. nih.gov Docking simulations of these derivatives into the active site of telomerase have helped to elucidate the potential binding models. nih.gov Furthermore, the bacterial cell division protein FtsZ has been explored as a target for benzamide (B126) derivatives containing a 1,4-benzodioxane ring, with docking studies revealing how these compounds might fit into the binding cavity. mdpi.com The enantioselectivity of 1,4-dioxane (B91453) derivatives has also been studied, showing that chirality can significantly influence binding to α1-adrenergic and 5-HT1A receptors. nih.gov

| Biological Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Tyrosine-tRNA synthetase | Antibacterial | 1,4-benzodioxan derivatives showed strong binding energies, suggesting potential as novel inhibitors. researchgate.net |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Antibacterial | Derivatives containing a 1,4-benzodioxane skeleton were designed and docked as potential FabH inhibitors. nih.gov |

| Telomerase | Anticancer | 1,3,4-oxadiazole derivatives with a 1,4-benzodioxan moiety were simulated to bind within the enzyme's active site. nih.gov |

| FtsZ | Antibacterial | Benzamide derivatives with a 1,4-benzodioxane scaffold were shown to be well-accommodated in the hydrophobic pocket of the protein. mdpi.com |

| α1-adrenergic and 5-HT1A receptors | Neurology/Cardiovascular | Reversed enantioselectivity was observed for 1,4-dioxane derivatives, highlighting the importance of stereochemistry in receptor binding. nih.gov |

Ligand-Protein Interaction Characterization and Binding Mechanism Elucidation

Understanding the specific interactions between a ligand and its protein target is fundamental for rational drug design. Computational studies on 1,4-benzodioxan derivatives have provided insights into the types of non-covalent interactions that govern their binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the case of 1,4-benzodioxan derivatives targeting the bacterial protein FtsZ, the benzodioxane scaffold is often accommodated within a hydrophobic pocket. mdpi.com This pocket is surrounded by several hydrophobic residues, including Met98, Phe100, Val129, Ile162, Leu190, Gly193, Ile197, Val214, Met218, Met226, Leu261, and Ile311, suggesting that hydrophobic interactions play a crucial role in the binding of these compounds. mdpi.com Similarly, docking studies of benzodioxane carboxylic acid-based hydrazones have revealed that substituents such as methoxy (B1213986) and thiophene (B33073) groups can facilitate hydrogen bonding and π-π stacking within the active sites of various receptors. arabjchem.org

The analysis of these interactions is often facilitated by tools like the Protein-Ligand Interaction Profiler (PLIP), which can identify a wide range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and water bridges. arabjchem.org Such detailed characterization of the binding mode allows for a deeper understanding of the binding mechanism and can guide the optimization of lead compounds.

| Biological Target | Interacting Residues/Moieties | Types of Interactions |

|---|---|---|

| FtsZ | Met98, Phe100, Val129, Ile162, Leu190, Gly193, Ile197, Val214, Met218, Met226, Leu261, Ile311 | Hydrophobic interactions with the benzodioxane scaffold. mdpi.com |

| Various receptors | Substituents on the benzodioxane ring (e.g., methoxy, thiophene) | Hydrogen bonding, π-π stacking, and hydrophobic interactions. arabjchem.org |

| α1-adrenergic and 5-HT1A receptors | Not specified | Stereoselective binding, indicating specific geometric and electronic complementarity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed using a set of compounds with known activities and a variety of molecular descriptors. Theoretical descriptors, which are calculated from the 2D or 3D structure of the molecule, are commonly employed in QSAR studies.

While no specific QSAR models for this compound were found, studies on acetophenone (B1666503) derivatives provide a relevant framework. A QSAR study on the antibacterial activity of 20 acetophenone derivatives utilized a range of theoretical descriptors, including spatial, electronic, and topological descriptors. nih.govresearchgate.net The developed models showed good statistical significance, with correlation coefficients (r²) ranging from 0.76 to 0.91 and cross-validated r² values between 0.56 and 0.85. nih.govresearchgate.net

The descriptors found to be influential in these models provide clues about the structural features that are important for the antibacterial activity of acetophenones. Spatial descriptors relate to the three-dimensional arrangement of the atoms, electronic descriptors describe the electronic properties of the molecule (e.g., charge distribution, dipole moment), and topological descriptors are derived from the 2D representation of the molecule, encoding information about its size, shape, and branching. The successful development of these QSAR models for acetophenone derivatives suggests that a similar approach could be applied to a series of this compound analogs to predict their biological activities and guide the design of new, more potent compounds. nih.gov

| Descriptor Type | Description | Relevance in QSAR Models of Acetophenones |

|---|---|---|

| Spatial Descriptors | Describe the 3D properties of a molecule, such as volume and surface area. | Found to be predominant in influencing the antibacterial activity. nih.govresearchgate.net |

| Electronic Descriptors | Characterize the electronic aspects of a molecule, including dipole moment and orbital energies. | Played a significant role in the developed QSAR models for antibacterial activity. nih.govresearchgate.net |

| Topological Descriptors | Numerical values derived from the 2D graph of a molecule, representing its connectivity and shape. | Were among the key descriptors influencing the activity of acetophenone derivatives. nih.govresearchgate.net |

Role As a Key Building Block and Intermediate in Organic Synthesis and Materials Science

Precursor for Advanced Organic Syntheses

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. mdpi.comscirp.org Consequently, 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone and its isomers serve as crucial starting points for the synthesis of a wide array of fine chemicals and specialty organic compounds.

The primary application of this compound as a building block is in the field of medicinal chemistry for the generation of novel therapeutic agents. The core structure is a key component in compounds designed to interact with various biological targets. For instance, derivatives of the 2,3-dihydro-1,4-benzodioxin ring have been synthesized and investigated for their potential as inhibitors of enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), which are important targets in cancer therapy. The synthesis of such inhibitors often involves multi-step sequences where the benzodioxin moiety is constructed and subsequently functionalized.

Furthermore, the related 6-substituted isomers have been elaborated into potent and selective inhibitors of human monoamine oxidase B (MAO-B), an effective approach for treating neurological disorders. nih.gov These syntheses typically involve the condensation of a 1,4-benzodioxan-6-carboxaldehyde (B32326) with substituted acetophenones to form chalcone (B49325) derivatives. nih.gov Similarly, the 6-amino derivatives of the benzodioxin ring have been used to prepare sulfonamides with potential as α-glucosidase and acetylcholinesterase inhibitors. scielo.br

A key transformation that highlights the utility of the title compound is its conversion into more reactive intermediates. For example, bromination of the ethanone (B97240) side chain yields 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone. This α-halo ketone is a powerful electrophile, readily undergoing nucleophilic substitution reactions to allow for the attachment of diverse functional groups and the construction of larger, more complex molecules. This strategy is fundamental in building libraries of compounds for drug screening and developing specialty chemicals with tailored properties.

| Precursor Scaffold | Class of Fine Chemical | Biological Target/Application |

| 2,3-Dihydro-1,4-benzodioxin-5-carboxamide | PARP1 Inhibitors | Anticancer |

| 2,3-Dihydro-1,4-benzodioxin-6-yl Chalcones | MAO-B Inhibitors | Neurological Disorders |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Sulfonamides | Enzyme Inhibitors | α-glucosidase, Acetylcholinesterase |

| 2-Substituted-5-sulfamoyl-2,3-dihydro-1,4-benzodioxins | Antihypertensive/Diuretic | Cardiovascular |

| 1,4-Benzodioxane-6-carboxylic acid amides | HSF1 Pathway Inhibitors | Anticancer, Anti-inflammatory |

The 1,4-benzodioxane (B1196944) ring system is not only prevalent in synthetic pharmaceuticals but is also a core structural motif in various natural products, particularly in the lignan (B3055560) family. researchgate.net Natural products such as Silybin and Eusiderins A, B, and M contain this scaffold. scirp.orgresearchgate.net The synthesis of these complex molecules represents a significant challenge in organic chemistry.

While direct total syntheses starting specifically from this compound are not extensively documented, its structural features make it a highly relevant intermediate. The ethanone group can be readily transformed through reactions such as reduction, oxidation, or olefination to generate the necessary functionalities for building the complex side chains characteristic of these natural products. For example, enantioselective syntheses of eusiderin (B14288185) lignans (B1203133) have been achieved starting from chiral aldehydes, demonstrating that the construction of the chiral 1,4-benzodioxane core is a key strategic element. researchgate.net The availability of functionalized benzodioxanes like the title compound provides a valuable starting point for developing synthetic routes to these and other related natural products.

Applications in Ligand Design for Catalysis

The structural attributes of this compound and its derivatives suggest potential applications in the design of ligands for metal-catalyzed reactions. The two oxygen atoms within the dioxane ring can act as Lewis basic donor sites, capable of coordinating to metal centers.

A critical aspect of modern catalysis is the development of chiral ligands that can induce stereoselectivity in chemical reactions. The 2,3-dihydro-1,4-benzodioxane scaffold possesses a stereocenter at the C2 position (and C3 if substituted). The successful synthesis of enantiomerically pure or enriched benzodioxane derivatives is therefore a prerequisite for their use in asymmetric catalysis.

Recent advancements have demonstrated the feasibility of producing chiral 2,3-dihydro-1,4-benzodioxane motifs with high enantiomeric excess. Methods employing engineered enzymes, such as Candida antarctica lipase (B570770) B, have been used for the kinetic resolution of racemic benzodioxane esters. rsc.org Additionally, enantioselective desymmetric cross-coupling reactions, utilizing a combination of visible light photoredox and nickel catalysis with axially chiral bipyridine ligands, have been developed to access these chiral structures. researchgate.net The ability to stereoselectively synthesize the benzodioxane core opens the door for incorporating this framework into more complex chiral ligands, where the rigid, well-defined geometry can effectively influence the stereochemical outcome of a catalytic reaction.

The oxygen atoms of the dioxane ring, along with other potential donor atoms introduced through modification of the ethanone group, make benzodioxane derivatives attractive candidates for ligands in coordination chemistry. The ketone can be converted into imines, oximes, or hydrazones, introducing nitrogen donor atoms and creating bidentate or tridentate ligand systems (e.g., O,N-ligands). The aromatic ring can also be functionalized with phosphine (B1218219) or other coordinating groups. The resulting metal complexes could find applications in various catalytic processes, such as cross-coupling reactions, hydrogenations, or oxidations. While this area remains relatively unexplored for this specific ketone, the fundamental chemical properties of the scaffold present a promising opportunity for the development of novel metal-ligand complexes.

Development of Materials with Specific Properties

The 1,4-benzodioxin (B1211060) moiety has been incorporated into macromolecular structures to create functional polymers and materials with specific, tunable properties. These applications leverage the unique chemical and photophysical characteristics of the heterocyclic ring system.

Research has shown that benzodioxinone derivatives can be synthesized to be sensitive to heat or UV light. semanticscholar.orgresearchgate.net These functionalized benzodioxinones can be attached to polymer chains, such as poly(methyl methacrylate) (PMMA) or poly(ethylene glycol) (PEG), to create mono-telechelic polymers. semanticscholar.orgresearchgate.net These end-functionalized polymers are themselves valuable building blocks. Upon exposure to an external stimulus like UV irradiation, the benzodioxinone group can undergo a reaction that allows it to link with other polymer chains, enabling the formation of block copolymers under mild conditions. semanticscholar.orgresearchgate.net This approach provides a method for creating advanced macromolecular architectures with controlled structures and properties, useful in fields ranging from nanotechnology to biomaterials.

Furthermore, heterocyclic scaffolds, including benzodioxans, are known to contribute to the development of novel organic materials with luminescent properties. rsc.org The rigid, conjugated system can be modified to tune the photophysical characteristics, making these compounds candidates for use in organic light-emitting diodes (OLEDs), sensors, or bio-imaging agents.

| Benzodioxin Derivative | Polymer Type | Material Application | Stimulus |

| Alkyne functional benzodioxinones | PMMA- and mPEG-based monotelechelics | Precursors for block copolymers | UV Light or Heat |

| General Benzodioxan Scaffolds | N/A | Potential luminescent materials | Light (Absorption/Emission) |

Incorporation into Polymeric Structures (e.g., as monomers or initiators)

The benzodioxin core structure has been explored for the creation of novel polymers. However, specific documented instances of this compound being directly utilized as a monomer or initiator in polymerization reactions are not extensively reported in the scientific literature. In principle, the aromatic ketone moiety could be transformed into a polymerizable group, such as a vinyl or epoxy functionality, or it could potentially act as a photoinitiator. Nevertheless, detailed research focusing on this specific application for the 5-ethanone derivative remains a prospective area for investigation.

Functional Materials Research (e.g., optical, electronic, or sensing applications)

Derivatives of fused heterocyclic systems, such as benzothiophenes, are actively researched for their potential as organic semiconductor materials in devices like organic field-effect transistors (OFETs). mdpi.com The electronic properties of these materials are highly dependent on their molecular structure and intermolecular organization. mdpi.com While the 2,3-dihydro-1,4-benzodioxin ring system is a component of various functional molecules, dedicated studies on the specific optical or electronic properties of materials derived directly from this compound are not widely available. The potential for this compound to serve as a precursor for liquid crystals, dyes, or other functional materials is plausible due to its rigid, aromatic structure, but this remains an area requiring further research and development.

Agrochemical Lead Compound Generation (Focus on synthetic pathways, not efficacy)

Acetophenone (B1666503) and its derivatives are recognized as important intermediates in the synthesis of various organic compounds, including agrochemicals. nih.gov The chemical reactivity of the acetyl group in this compound allows for its elaboration into structures with potential herbicidal or pesticidal properties.

A common synthetic strategy involves the modification of the acetyl group. For example, alpha-halogenation of the ketone (e.g., bromination) yields an α-haloketone. This transformation introduces a reactive electrophilic center and a good leaving group (bromide), enabling subsequent nucleophilic substitution reactions. This allows for the facile introduction of various nitrogen- or sulfur-containing heterocycles, which are common toxophores in many classes of agrochemicals.

While specific synthetic pathways starting from this compound to create commercial agrochemicals are not explicitly detailed in readily available literature, its structural motifs are present in bioactive molecules. For instance, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been shown to yield compounds with potent antioomycete activity against plant pathogens like Pythium recalcitrans. rsc.org The benzodioxin ethanone can serve as a foundational scaffold that, through multi-step synthetic sequences initiated at the acetyl group, could be elaborated into novel classes of potential agrochemicals for crop protection.

Data Tables

Table 1: General Properties of this compound Note: Experimental physical properties for this specific isomer are not widely reported; some data is based on calculations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone |

| CAS Number | 20959-15-5 |

Mechanistic Investigations of Biological Activity Molecular and Cellular Level, Excluding Clinical Data

In Vitro Enzyme Inhibition and Activation Studies

The 2,3-dihydro-1,4-benzodioxin moiety is a key feature in various compounds designed and tested for enzyme inhibitory potential. mdpi.com